molecular formula C20H17F2N5OS B2760298 N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-79-4

N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2760298
CAS No.: 852143-79-4
M. Wt: 413.45
InChI Key: CYTVLFPZYWVGKJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17F2N5OS and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Anticancer Properties

A study highlighted the synthesis and biological evaluation of novel thiazole derivatives as anticancer agents. These compounds, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, demonstrated potential anticancer activity against human lung adenocarcinoma cells, suggesting their significance in cancer treatment research (Evren et al., 2019).

Synthesis of Heterocycles

Thiourea-acetamides serve as versatile precursors for synthesizing various heterocycles in one-pot cascade reactions, showcasing excellent atom economy. These reactions yield compounds like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which are crucial for developing new heterocyclic compounds with potential pharmaceutical applications (Schmeyers & Kaupp, 2002).

Molecular Docking and In Silico Studies

Design-based synthesis and molecular docking analyses have been applied to indole acetamide derivatives, including anti-inflammatory drugs. These studies provide insights into the drug's interactions with target proteins, aiding in the development of more effective therapeutic agents (Al-Ostoot et al., 2020).

Photoinitiators for Hybrid Networks

Research into thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators has shown their effectiveness in preparing hybrid networks, even in air atmosphere. This work demonstrates the compound's utility in developing advanced materials with improved thermal stability and robustness (Batibay et al., 2020).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5OS/c1-2-27-19(14-10-23-16-6-4-3-5-13(14)16)25-26-20(27)29-11-18(28)24-17-8-7-12(21)9-15(17)22/h3-10,23H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTVLFPZYWVGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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